Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester
Description
Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester (hereafter referred to as the "target compound") is a complex ester derivative of benzoic acid. Its structure features two benzoyloxy groups at the 3- and 5-positions of the benzene ring and a 2,2,2-trichloroethyl ester moiety at the carboxylic acid position.
Synthesis and Applications:
The compound is likely synthesized via a multi-step process:
Esterification: 3,5-Dihydroxybenzoic acid undergoes benzoylation using benzoyl chloride to form 3,5-bis(benzoyloxy)benzoic acid.
Trichloroethyl Ester Formation: The carboxylic acid group is then esterified with 2,2,2-trichloroethanol under acidic or coupling conditions.
Potential applications include:
- Polymer Chemistry: As a monomer for synthesizing aromatic polyesters with tailored thermal stability.
- Organic Synthesis: As a protecting group for carboxylic acids, leveraging the trichloroethyl moiety’s stability under basic conditions and cleavability via reductive methods (e.g., zinc).
Properties
CAS No. |
143330-92-1 |
|---|---|
Molecular Formula |
C23H15Cl3O6 |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 3,5-dibenzoyloxybenzoate |
InChI |
InChI=1S/C23H15Cl3O6/c24-23(25,26)14-30-20(27)17-11-18(31-21(28)15-7-3-1-4-8-15)13-19(12-17)32-22(29)16-9-5-2-6-10-16/h1-13H,14H2 |
InChI Key |
DPJSVKACQDEORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)OCC(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3,5-Dihydroxybenzoic Acid 2,2,2-Trichloroethyl Ester
Reagents :
- 3,5-Dihydroxybenzoic acid
- 2,2,2-Trichloroethanol
- Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
Procedure :
- Activation of Carboxylic Acid :
- 3,5-Dihydroxybenzoic acid (10.0 g, 58.8 mmol) is dissolved in dry dichloromethane (DCM, 100 mL).
- Thionyl chloride (7.0 mL, 96.1 mmol) is added dropwise under nitrogen at 0°C. The mixture is refluxed for 3 h to form the acid chloride.
Alternative: For milder conditions, use DCC (14.5 g, 70.6 mmol) and DMAP (0.7 g, 5.8 mmol) in DCM at 25°C for 12 h.
- Esterification :
Yield : 85–92%
Characterization :
Step 2: Benzoylation of Hydroxyl Groups
Reagents :
- 3,5-Dihydroxybenzoic acid 2,2,2-trichloroethyl ester
- Benzoyl chloride (2.2 eq)
- Pyridine or Triethylamine (TEA)
- DMAP (catalytic)
Procedure :
- Reaction Setup :
Acylation :
Purification :
Yield : 78–85%
Characterization :
- ¹³C NMR (CDCl₃): δ 165.2 (C=O benzoyl), 166.8 (C=O trichloroethyl), 133.1–128.5 (Ar-C).
- MS (ESI) : m/z 503.1 [M+H]⁺.
Optimization and Challenges
Solvent and Base Selection
Scalability Considerations
- Batch Size : Patents report successful scaling to 50 mmol with consistent yields.
- Cost Efficiency : 2,2,2-Trichloroethanol is cost-prohibitive; alternatives like 2-chloroethanol were less effective.
Comparative Analysis of Methods
| Parameter | Thionyl Chloride Method | DCC/DMAP Method |
|---|---|---|
| Reaction Time | 3 h | 12 h |
| Yield | 92% | 85% |
| Purity | >98% | >95% |
| Scalability | High | Moderate |
| Cost | Low | High |
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester involves its interaction with molecular targets through its ester and benzoic acid groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of benzoic acid derivatives with ester or ether substituents. Below is a comparative analysis with three structurally analogous compounds identified in the evidence:
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Substituent Effects on Reactivity :
- The target compound’s benzoyloxy groups are less electron-withdrawing than the trifluoroethoxy groups in , resulting in lower acidity of the aromatic hydroxyl precursors.
- The trichloroethyl ester offers greater hydrolytic stability compared to the methyl ester in and , but it is less stable than the trifluoroethyl ester in , which benefits from fluorine’s inductive effects.
Steric and Synthetic Considerations :
- The tert-butyldiphenylsilyloxy groups in provide superior steric protection, making the compound useful in multi-step syntheses requiring temporary hydroxyl masking.
- The benzyloxy groups in allow selective deprotection under mild hydrogenation conditions, a feature absent in the target compound.
Thermal and Chemical Stability :
- Fluorinated compounds like exhibit higher thermal stability due to strong C-F bonds, whereas the target compound’s trichloroethyl group may degrade at elevated temperatures, releasing chlorine radicals.
Applications in Materials Science :
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